![molecular formula C9H7BrN2 B040456 3-(2-bromophenyl)-1H-pyrazole CAS No. 114382-20-6](/img/structure/B40456.png)
3-(2-bromophenyl)-1H-pyrazole
Overview
Description
Synthesis Analysis
The synthesis of 3-(2-bromophenyl)-1H-pyrazole derivatives involves various strategies, including the condensation of thiophene chalcone and hydrazine hydrate, as well as multicomponent transformations. For example, the synthesis of related compounds, such as 3-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-acetyl-2-pyrazoline, has been reported using condensation reactions (Sathish et al., 2018).
Molecular Structure Analysis
The molecular structure of 3-(2-bromophenyl)-1H-pyrazole and its derivatives has been characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. These studies provide insights into the compound's geometric and electronic structures, enabling a detailed understanding of its chemical behavior (Sathish et al., 2018).
Scientific Research Applications
Organometallic Chemistry : Cano et al. (1997) synthesized novel pyrazoles with 3-[4-phenoxyphenyl] and 3-[4-butoxyphenyl] substituents, which are relevant in the field of rhodium chemistry (Cano et al., 1997).
Biomedical Applications : Ryzhkova et al. (2020) identified a synthesized compound as promising for regulating inflammatory diseases, indicating its potential in biomedical applications (Ryzhkova, Ryzhkov, & Elinson, 2020).
Cancer Research : Srour et al. (2018) found that new 1,3,4-trisubstituted pyrazoles exhibited significant anti-cancer activity against various human cancer cell lines (Srour, Fahmy, Khater, El‐Manawaty, & Shalaby, 2018).
Photonic and Electronic Devices : Kumbar et al. (2018) noted the importance of chromen-2-one of pyrazoline tetrazole derivatives in photonic and electronic devices (Kumbar et al., 2018).
Organic Synthesis : Yang et al. (2013) developed a Cu-catalyzed Sonogashira-type coupling of 3-(2-bromophenyl)pyrazoles with terminal alkynes for the construction of the pyrazolo[5,1-a]isoquinoline skeleton (Yang, Ren, Wang, Shi, & Wu, 2013).
Crystallography and Photophysics : Loh et al. (2013) conducted synthesis and crystal structure studies on several pyrazole compounds including 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde and others (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).
Chemical Synthesis and Tautomerism : Trofimenko et al. (2007) focused on the structure and tautomerism of 4-bromo substituted 1H-pyrazoles (Trofimenko, Yap, Jové, Claramunt, García, María, Alkorta, & Elguero, 2007).
Mechanism of Action
The mechanism of action of “3-(2-bromophenyl)-1H-pyrazole” would depend on its specific biological or chemical activity. For example, many brominated aromatic compounds are known to be biologically active, and their mechanisms of action often involve interactions with proteins or other biological macromolecules .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(2-bromophenyl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHTYVJAQNZWTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370833 | |
Record name | 3-(2-Bromophenyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenyl)-1H-pyrazole | |
CAS RN |
114382-20-6 | |
Record name | 3-(2-Bromophenyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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